2,6-Dimethylocta-1,5,7-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylocta-1,5,7-trien-3-ol is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a distinctive camphor-like odor. This compound is also known by other names such as Hotrienol and 3,7-Dimethyl-1,5,7-octatrien-3-ol . It is commonly used in the fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol typically involves the reaction of isoprene units through a series of steps that include allylic oxidation and subsequent reduction. One common method involves the use of Grignard reagents to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of myrcene, followed by selective oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyloctanal.
Reduction: Formation of 2,6-dimethyloctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of conjugated double bonds and the hydroxyl group, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Linalool: Another terpene alcohol with a floral scent.
Geraniol: A monoterpenoid and alcohol with a rose-like odor.
Citronellol: A natural acyclic monoterpenoid with a sweet, floral aroma.
Comparison: 2,6-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific structure, which includes conjugated double bonds and a hydroxyl group at the third position. This structure imparts distinct chemical and olfactory properties, making it valuable in the fragrance industry. Unlike linalool and geraniol, which have more straightforward structures, this compound offers a more complex aroma profile .
Eigenschaften
CAS-Nummer |
29414-56-0 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5E)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+ |
InChI-Schlüssel |
TYDDWHVJHGIJCW-RMKNXTFCSA-N |
Isomerische SMILES |
CC(=C)C(C/C=C(\C)/C=C)O |
Kanonische SMILES |
CC(=C)C(CC=C(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.